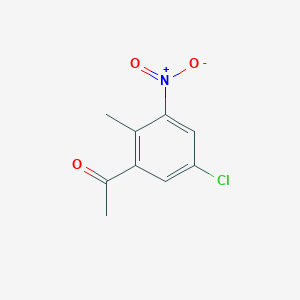
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is an organic compound known for its strong electron-withdrawing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of mesitylamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids .
科学研究应用
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound acts as a Lewis acid, forming complexes with electron-rich species and promoting catalytic processes .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide: Similar in structure but with a phenyl group instead of a mesityl group.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains a methyl group instead of a mesityl group.
Uniqueness
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and high stability .
属性
分子式 |
C11H11F6NO4S2 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H11F6NO4S2/c1-6-4-7(2)9(8(3)5-6)18(23(19,20)10(12,13)14)24(21,22)11(15,16)17/h4-5H,1-3H3 |
InChI 键 |
GWTKUYWJURXSDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


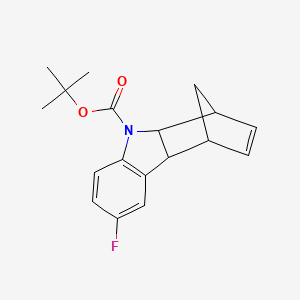
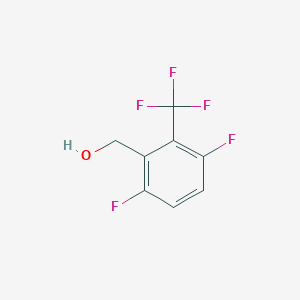
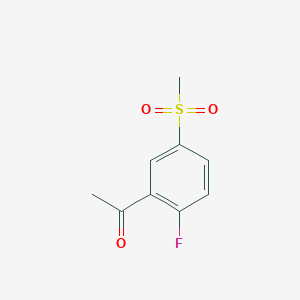
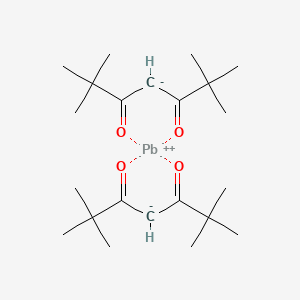
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)
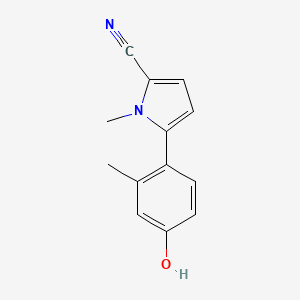
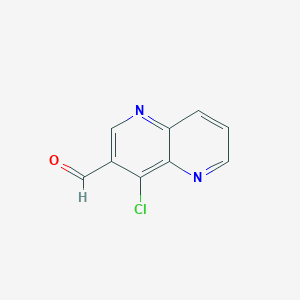
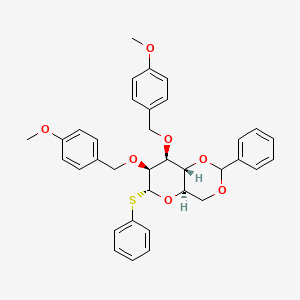
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
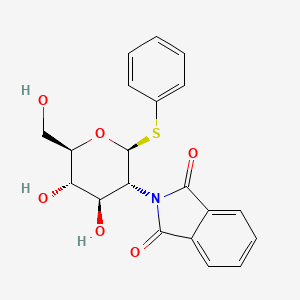
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
